chemical structure and physical properties of 1-Oxa-4-azaspiro[5.5]undecan-5-one
chemical structure and physical properties of 1-Oxa-4-azaspiro[5.5]undecan-5-one
An in-depth technical analysis of 1-Oxa-4-azaspiro[5.5]undecan-5-one requires a rigorous examination of its structural topology, physicochemical properties, and the synthetic logic required to construct its sterically demanding spirocyclic core. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic scaffold with profound utility in modern drug discovery.
This guide dissects the causality behind its physical properties and details a self-validating synthetic protocol for its assembly.
Chemical Identity and Structural Elucidation
1-Oxa-4-azaspiro[5.5]undecan-5-one (CAS: 2098044-17-6) is a rigid, spirobicyclic heterocycle[1]. The architecture consists of a cyclohexane ring spiro-fused to a morpholin-3-one derivative.
Understanding the IUPAC nomenclature is critical for spatial vectorization:
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Spiro[5.5]undecane core: Indicates two six-membered rings sharing a single quaternary carbon (the spiro carbon at position 6).
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1-Oxa-4-aza-5-one: Defines the heteroatom placement in the morpholine ring. The oxygen is at position 1, the nitrogen at position 4, and the carbonyl at position 5.
Because the spiro carbon is at position 6, it sits exactly between the ether oxygen (position 1) and the carbonyl carbon (position 5). This creates an α -alkoxy amide environment around the spiro center, heavily restricting the conformational flexibility of the molecule and forcing the attached cyclohexane ring into a highly predictable chair conformation.
Figure 1: Structural mapping of the spiro[5.5]undecane core and morpholinone ring.
Physical and Chemical Properties
The physical properties of 1-Oxa-4-azaspiro[5.5]undecan-5-one highlight its utility as a highly polar, rigid scaffold ()[2]. The absence of rotatable bonds within the core framework significantly reduces the entropic penalty upon target binding, a highly sought-after trait in medicinal chemistry.
| Property | Value |
| IUPAC Name | 1-Oxa-4-azaspiro[5.5]undecan-5-one |
| CAS Registry Number | 2098044-17-6[1] |
| PubChem CID | 121208288[2] |
| Molecular Formula | C9H15NO2[1] |
| Molecular Weight | 169.22 g/mol [2] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 2 (Ether O, Carbonyl O) |
| Rotatable Bonds | 0 (Rigid spirocyclic core) |
Causality in Pharmacokinetics: The TPSA of 38.3 Ų falls perfectly within the optimal range for blood-brain barrier (BBB) penetration (< 90 Ų). Furthermore, the spiro-fusion protects the morpholinone ring from rapid metabolic degradation (e.g., oxidative ring-opening by Cytochrome P450 enzymes) by sterically shielding the α -carbons.
Mechanistic Synthesis: The Aza-Oxyallyl Cation [3+3] Annulation
Constructing a spirocyclic quaternary center adjacent to two heteroatoms is notoriously difficult due to severe steric hindrance. Traditional substitution methods often fail or require harsh conditions that degrade the substrate.
To bypass this, we utilize a [3+3] annulation strategy involving an aza-oxyallyl cation intermediate ()[3]. By generating a planar, highly reactive aza-oxyallyl cation, we temporarily relieve the steric strain at the α -carbon, allowing an amphoteric compound (e.g., an epoxide or 2-haloethanol) to attack and rapidly close the morpholinone ring[4].
Figure 2: [3+3] Annulation mechanism via aza-oxyallyl cation intermediate.
Step-by-Step Experimental Protocol (Self-Validating System)
Objective: Synthesis of 1-Oxa-4-azaspiro[5.5]undecan-5-one via an aza-oxyallyl cation intermediate[5].
Reagents:
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1-Bromo-N-hydroxycyclohexanecarboxamide (1.0 equiv)
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2-Chloroethanol ([1,3]-amphoteric equivalent, 2.0 equiv)
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Triethylamine (Et 3 N, 2.5 equiv)
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Dichloromethane (DCM, anhydrous)
Procedure:
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Initiation (Cation Generation) : Dissolve 1-bromo-N-hydroxycyclohexanecarboxamide in anhydrous DCM (0.1 M) under an inert argon atmosphere at 0 °C. Add Et 3 N dropwise over 10 minutes.
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Causality: The base deprotonates the hydroxamate, triggering the elimination of the bromide ion to form the transient, electrophilic spiro-aza-oxyallyl cation. Maintaining 0 °C is critical; if the temperature rises prematurely, the highly reactive intermediate will dimerize rather than react with the nucleophile[3].
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Cycloaddition : Introduce 2-chloroethanol into the reaction mixture. Warm the system gradually to room temperature (25 °C) and stir for 4–6 hours.
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Causality: The hydroxyl oxygen of 2-chloroethanol acts as a nucleophile, attacking the sterically relieved spiro-carbon ( α -position) of the cation. Subsequent intramolecular displacement of the chloride by the nitrogen traps the terminal carbon, completing the[3+3] annulation[4].
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Validation & Quenching : Monitor the reaction via TLC (1:1 EtOAc/Hexane). The system is self-validating: the disappearance of the starting material and the emergence of a highly polar UV-active spot validate the successful ring closure. Quench with saturated aqueous NH 4 Cl (10 mL/mmol) to neutralize residual base.
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Extraction & Purification : Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 1:3 to 1:1 EtOAc/Hexane gradient) to isolate the pure spirocyclic product[3].
Applications in Drug Development
The 1-Oxa-4-azaspiro[5.5]undecan-5-one scaffold is a premier example of conformational restriction . In modern drug discovery, replacing flat, aromatic rings with 3D spirocyclic systems (often referred to as "escape from flatland") drastically improves the clinical success rate of drug candidates. The morpholinone ring provides vital hydrogen-bonding vectors (the amide NH and carbonyl), while the spiro-cyclohexane ring forces the molecule to occupy a specific, predictable volume in 3D space, enhancing target selectivity and reducing off-target toxicity.
References
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PubChem Compound Summary for CID 121208288: 1-Oxa-4-azaspiro[5.5]undecan-5-one. National Center for Biotechnology Information. URL:[Link]
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Bera, T., Singh, B., Hamlin, T. A., Sahoo, S. C., & Saha, J. (2019). "One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds." The Journal of Organic Chemistry, 84(23), 15255-15266. URL:[Link]
Sources
- 1. CAS:2098044-17-6, 1-Oxa-4-azaspiro[5.5]undecan-5-one-毕得医药 [bidepharm.com]
- 2. 1-Oxa-4-azaspiro[5.5]undecan-5-one | C9H15NO2 | CID 121208288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
